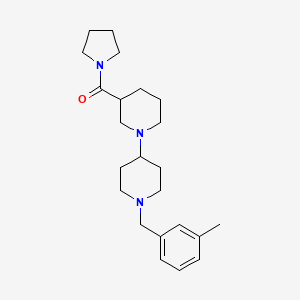![molecular formula C19H20ClFN2O B5339284 2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B5339284.png)
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a piperidine ring, a chloro group, and a fluoro group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzyl halide.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, where the piperidine derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
Uniqueness
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of the piperidine ring, which can influence its pharmacological properties and interactions with molecular targets.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-18-12-15(21)6-9-17(18)19(24)22-16-7-4-14(5-8-16)13-23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQIWTYBWREVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5339206.png)
![N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5339219.png)
![4-({(2R,5S)-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5339225.png)
![3-cyclobutyl-5-(3-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B5339231.png)
![2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5339235.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339247.png)

![N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5339264.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5339268.png)
![N-(4-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5339274.png)
![1-(4-carboxy-1,3-oxazol-2-yl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5339282.png)
![4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5339288.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5339299.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)
